molecular formula C2H6N2O B3055373 N-Nitrosoethanamine CAS No. 64295-12-1

N-Nitrosoethanamine

Cat. No.: B3055373
CAS No.: 64295-12-1
M. Wt: 74.08 g/mol
InChI Key: SCSKXSBERKMMJG-UHFFFAOYSA-N
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Description

N-Nitrosoethanamine is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitroso group (NO) bonded to an ethylamine structure. This compound is known for its light-sensitive, volatile, and clear yellow oil appearance. It is soluble in water, lipids, and other organic solvents. This compound is primarily studied for its carcinogenic and mutagenic properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

Scientific Research Applications

N-Nitrosoethanamine has been identified and studied in various scientific research applications, including:

Mechanism of Action

N-Nitrosoethanamine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and carcinogenesis. The nitroso group in this compound is metabolically activated to form reactive intermediates that alkylate DNA, causing base substitutions and other genetic alterations. This process is a key factor in its carcinogenic and mutagenic properties .

Comparison with Similar Compounds

    N-Nitrosodiethylamine: Similar in structure but with two ethyl groups instead of one.

    N-Nitrosodimethylamine: Contains two methyl groups instead of ethyl groups.

    N-Nitrosomethylamine: Contains one methyl group and one hydrogen atom.

Uniqueness: N-Nitrosoethanamine is unique due to its specific ethylamine structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct properties and applications in scientific research .

Properties

IUPAC Name

N-ethylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2-3-4-5/h2H2,1H3,(H,3,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSKXSBERKMMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214517
Record name N-Nitrosoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64295-12-1
Record name N-Nitrosoethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064295121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2TIV09UPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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